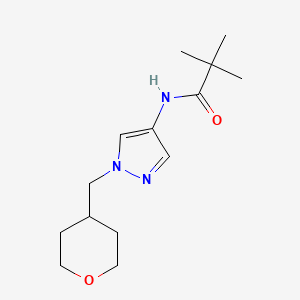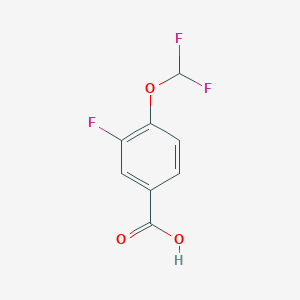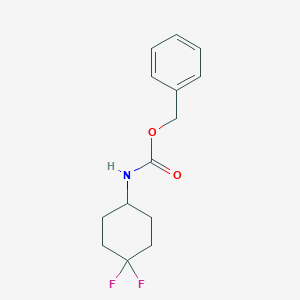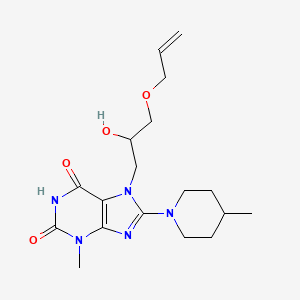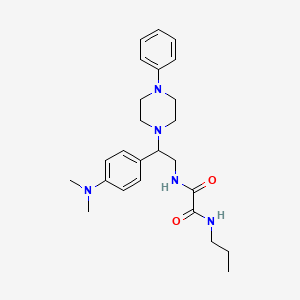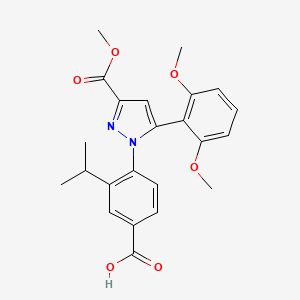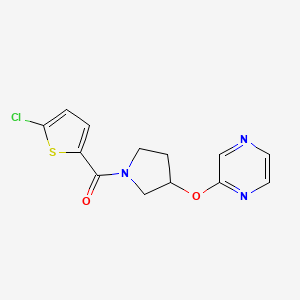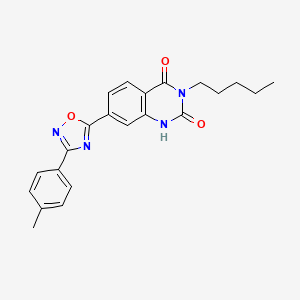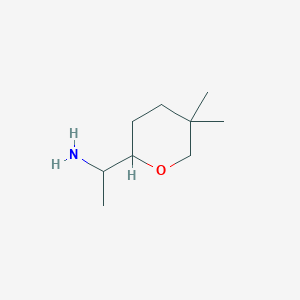
1-(5,5-Dimethyloxan-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known dissociative drug, ketamine, and is structurally similar to other dissociative substances such as methoxetamine (MXE) and 3-MeO-PCE. DMXE is a relatively new compound and has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(5,5-Dimethyloxan-2-yl)ethanamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the same site on the NMDA receptor as ketamine and other dissociative substances. The NMDA receptor is involved in the regulation of synaptic plasticity and is implicated in the pathophysiology of depression and other psychiatric disorders. By blocking the NMDA receptor, 1-(5,5-Dimethyloxan-2-yl)ethanamine may modulate the activity of other neurotransmitter systems such as the glutamate and serotonin systems, which are also involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to produce dissociative and hallucinogenic effects in animal models. It has also been shown to produce sedative effects at higher doses. 1-(5,5-Dimethyloxan-2-yl)ethanamine has a relatively short duration of action, with effects lasting for approximately 2-3 hours. 1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in psychiatric disorders. However, 1-(5,5-Dimethyloxan-2-yl)ethanamine has several limitations. It is a relatively new compound, and there is limited information available on its pharmacological properties. 1-(5,5-Dimethyloxan-2-yl)ethanamine is also a controlled substance in some jurisdictions, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(5,5-Dimethyloxan-2-yl)ethanamine. One area of research is the development of 1-(5,5-Dimethyloxan-2-yl)ethanamine as a potential therapeutic agent for the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dose and duration of treatment for these disorders. Another area of research is the elucidation of the molecular mechanisms underlying the antidepressant and anxiolytic effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine. Additionally, more research is needed to determine the long-term effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine on cognitive function and neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of 1-(5,5-Dimethyloxan-2-yl)ethanamine in human subjects.
Métodos De Síntesis
The synthesis of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylamine. The reaction is carried out under anhydrous conditions with the use of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethyloxan-2-yl)ethanamine has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-(5,5-Dimethyloxan-2-yl)ethanamine has antidepressant and anxiolytic effects in animal models. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethyloxan-2-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

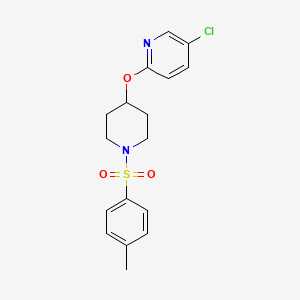


![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)
